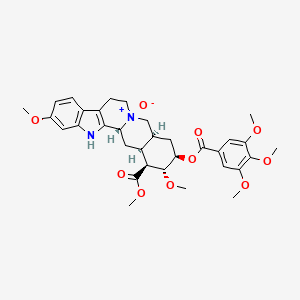
Reserpine N-Oxide
描述
Reserpine N-Oxide is a derivative of reserpine, an alkaloid found in the roots of Rauwolfia serpentina and Rauwolfia vomitoria . Reserpine has been historically significant in the field of psychopharmacology due to its ability to deplete catecholamines and serotonin from central and peripheral axon terminals
作用机制
Target of Action
Reserpine N-Oxide, also known as Reserpin N-oxide, primarily targets the vesicular monoamine transporters (VMATs) . These transporters are responsible for the uptake of neurotransmitters like norepinephrine into storage vesicles in the presynaptic neurons .
Mode of Action
This compound acts by inhibiting the ATP/Mg2+ pump that is responsible for sequestering neurotransmitters into storage vesicles located in the presynaptic neuron .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the catecholaminergic pathway . By inhibiting the ATP/Mg2+ pump, this compound disrupts the storage of neurotransmitters, leading to their depletion from central and peripheral axon terminals . This affects the normal functioning of the catecholaminergic pathway, which plays a crucial role in controlling heart rate, force of cardiac contraction, and peripheral resistance .
Result of Action
The primary result of this compound’s action is the depletion of catecholamines from peripheral sympathetic nerve endings . This leads to a reduction in the substances that are normally involved in controlling heart rate, force of cardiac contraction, and peripheral resistance .
准备方法
The preparation of Reserpine N-Oxide typically involves the oxidation of reserpine. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the product . Industrial production methods may involve similar oxidation processes but on a larger scale, with additional steps for purification and quality control .
化学反应分析
Reserpine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to reserpine or other reduced forms.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
科学研究应用
相似化合物的比较
Reserpine N-Oxide can be compared to other similar compounds, such as:
Perakine N⁴-oxide: Isolated from Alstonia yunnanensis, known for its selective cyclooxygenase-2 inhibition.
Raucaffrinoline N⁴-oxide: Another indole alkaloid with anti-inflammatory properties.
Vinorine N⁴-oxide: Exhibits similar pharmacological activities and is also derived from plant sources.
This compound is unique due to its specific mechanism of action and its historical significance in psychopharmacology research.
属性
IUPAC Name |
methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-13-oxido-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-13-ium-19-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O10/c1-39-19-7-8-20-21-9-10-35(38)16-18-13-27(45-32(36)17-11-25(40-2)30(42-4)26(12-17)41-3)31(43-5)28(33(37)44-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,22+,24-,27-,28+,31+,35?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKGMHQUKPFVFT-DMUFBCNISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2C[N+]3(CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)[O-])OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2C[N+]3(CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)[O-])OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-Bromothiophen-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B3037106.png)
![5-[Chloro(difluoro)methyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B3037108.png)
![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B3037111.png)
![3-(benzylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3037114.png)
![3-[(2-chlorophenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3037115.png)
![3-Chloro-7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B3037116.png)

![1,3-Dimethyl-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3037119.png)
![(3-Chlorophenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone](/img/structure/B3037121.png)
![1-{4-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone](/img/structure/B3037123.png)
![[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B3037124.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3037127.png)
![1-[2-(3,5-Dichloroanilino)-2-oxoethyl]-3,3,5-trimethylcyclohexanecarboxylic acid](/img/structure/B3037128.png)
